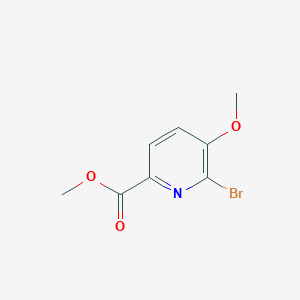

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one

Overview

Description

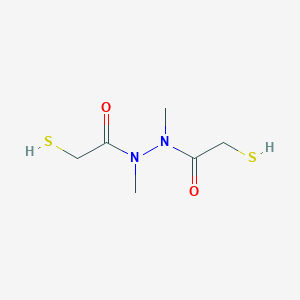

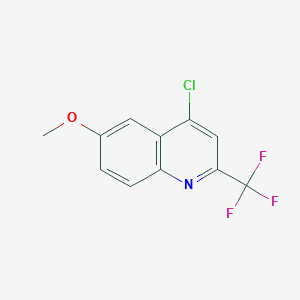

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one: is a flavonoid compound known for its diverse biological activities. It is a naturally occurring compound found in various plants and has been studied for its potential therapeutic properties. The compound’s structure includes a chromen-4-one backbone with hydroxyl groups at positions 5, 7, and 4’ on the phenyl ring, contributing to its reactivity and biological activity.

Mechanism of Action

Target of Action

It is known that this compound interacts with a variety of proteins and enzymes within the cell . These interactions can modulate various cellular processes, leading to changes in cell function and behavior .

Mode of Action

®-Naringenin interacts with its targets primarily through non-covalent interactions such as hydrogen bonding and hydrophobic interactions . These interactions can alter the conformation and activity of the target proteins, leading to changes in their function . The exact nature of these changes depends on the specific target and the context in which the interaction occurs .

Biochemical Pathways

®-Naringenin can affect multiple biochemical pathways within the cell . For example, it has been shown to modulate signaling pathways involved in cell growth and survival . Additionally, it can influence metabolic pathways, potentially altering the production of certain metabolites . The downstream effects of these changes can include alterations in cell behavior and function .

Pharmacokinetics

The pharmacokinetics of ®-naringenin, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and can be influenced by a variety of factors . For example, the bioavailability of ®-naringenin can be affected by factors such as the route of administration and the presence of other compounds .

Result of Action

The molecular and cellular effects of ®-naringenin’s action are diverse and can include changes in gene expression, protein activity, and cellular metabolism . These changes can alter cell behavior and function, potentially leading to therapeutic effects . The exact effects of ®-naringenin can vary depending on factors such as the specific cell type and the presence of other compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-naringenin . For example, factors such as pH and temperature can affect the stability of ®-naringenin and its ability to interact with its targets . Additionally, the presence of other compounds can influence the bioavailability and efficacy of ®-naringenin . Understanding these environmental influences is crucial for optimizing the use of ®-naringenin as a therapeutic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of 2-hydroxyacetophenone and 4-hydroxybenzaldehyde as starting materials. The reaction proceeds through an aldol condensation followed by cyclization to form the chromen-4-one structure. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium hydroxide and an organic solvent like ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.

Major Products:

Oxidation: Quinones or hydroxylated derivatives.

Reduction: Dihydro derivatives with reduced chromen-4-one ring.

Substitution: Ethers or esters depending on the substituent introduced.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one is studied for its antioxidant properties. It scavenges free radicals and protects cells from oxidative stress.

Medicine: The compound has potential therapeutic applications due to its anti-inflammatory, anticancer, and antimicrobial activities. It is being investigated for its role in preventing and treating various diseases.

Industry: In the industrial sector, the compound is used in the formulation of cosmetics and skincare products due to its antioxidant and anti-inflammatory properties.

Comparison with Similar Compounds

Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

Kaempferol: A flavonoid with a similar structure but different hydroxylation pattern.

Luteolin: A flavonoid known for its anti-inflammatory and anticancer activities.

Uniqueness: (2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-4H-chromen-4-one is unique due to its specific hydroxylation pattern, which influences its reactivity and biological activity. Its ability to modulate multiple signaling pathways and its diverse therapeutic potential make it a compound of significant interest in scientific research.

Properties

IUPAC Name |

(2R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-9-3-1-8(2-4-9)13-7-12(19)15-11(18)5-10(17)6-14(15)20-13/h1-6,13,16-18H,7H2/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTVWIRXFELQLPI-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of Naringenin?

A1: Naringenin interacts with multiple cellular targets, making it difficult to pinpoint a single primary target. Research suggests its significant interactions with signaling pathways like PI3K/Akt [, , ], MAPK [, , , ], and NF-κB [, , ]. It also modulates the expression of various proteins, including urate transporters like GLUT9 and ABCG2 [], and apoptotic markers like Bax and Bcl-2 [, , ].

Q2: How does Naringenin's interaction with the PI3K/AKT pathway contribute to its therapeutic potential in hyperuricemia?

A2: Naringenin has been shown to reduce serum uric acid levels and improve renal dysfunction in a hyperuricemia mouse model []. This effect is partly attributed to its ability to inhibit the PI3K/AKT signaling pathway, leading to a decrease in the expression of the urate transporter GLUT9, which is responsible for uric acid reabsorption in the kidneys [].

Q3: How does Naringenin affect oxidative stress and ER stress in myocardial ischemia-reperfusion injury?

A3: Naringenin exhibits cardioprotective effects by activating the cGMP-dependent protein kinase (PKG) signaling pathway []. This activation leads to a reduction in oxidative stress, evidenced by decreased superoxide generation and MDA levels, and ER stress, evidenced by decreased expression of ER stress markers like gp91phox and phosphorylation of PERK, IRE1α, and EIF2α [].

Q4: What role does Naringenin play in modulating inflammation?

A4: Naringenin exhibits anti-inflammatory properties, partly by inhibiting the NF-κB signaling pathway [, , ]. This inhibition suppresses the production of pro-inflammatory mediators like IL-6, TNF-α [], nitric oxide (NO), prostaglandin E2 (PGE2) [], and chemokines like CCL5 and CCL11 [].

Q5: What is the molecular formula and weight of Naringenin?

A5: The molecular formula of Naringenin is C15H12O5. It has a molecular weight of 272.25 g/mol.

Q6: Is there spectroscopic data available for Naringenin?

A6: Yes, spectroscopic data, particularly from techniques like Fourier Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, has been crucial in characterizing the structure of Naringenin and its interactions with other molecules [, , ].

Q7: How does the structure of Naringenin contribute to its tyrosinase inhibitory activity?

A7: Naringenin acts as a reversible mixed-type inhibitor of tyrosinase []. Spectroscopic analyses and molecular dynamics simulations suggest that its inhibitory activity stems from its ability to form hydrogen bonds and hydrophobic interactions with the tyrosinase enzyme, altering the enzyme's secondary structure and hindering its activity [].

Q8: Does modifying the structure of Naringenin affect its activity?

A8: Yes, structural modifications significantly impact Naringenin's activity. For instance, the presence of a sugar moiety, as seen in Naringin, can reduce its tyrosinase inhibitory activity compared to Naringenin []. Similarly, the type and degree of starch modification (acetylation, hydroxypropylation) influence the complexation efficiency and properties of Naringenin-starch complexes, affecting Naringenin's solubility and release characteristics [].

Q9: What challenges are associated with Naringenin's bioavailability and how are these addressed through formulation strategies?

A9: Naringenin exhibits poor bioavailability due to its low water solubility and extensive intestinal metabolism [, , ]. To overcome this, various formulation strategies have been employed, including encapsulation in nanoparticles [, , ], liposomes [], and complexation with cyclodextrins [, ]. These approaches aim to enhance Naringenin's solubility, stability, and targeted delivery, thereby improving its bioavailability and therapeutic efficacy.

Q10: How does cyclodextrin complexation enhance the therapeutic efficacy of Naringenin in treating choroidal neovascularization?

A10: Naringenin, when complexed with β-cyclodextrin, exhibits a significant increase in water solubility []. This enhanced solubility improves its bioavailability, leading to a more pronounced inhibitory effect on choroidal neovascularization (CNV) in rats compared to Naringenin alone [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B180197.png)

![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)

![5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B180212.png)